molecular formula C12H17NO2 B12671407 Methyl 2-cyano-2-(cyclohex-1-enyl)butyrate CAS No. 84714-19-2

Methyl 2-cyano-2-(cyclohex-1-enyl)butyrate

Cat. No.: B12671407
CAS No.: 84714-19-2
M. Wt: 207.27 g/mol
InChI Key: KGBFLLOSBDSYPN-UHFFFAOYSA-N
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Description

Methyl 2-cyano-2-(cyclohex-1-enyl)butyrate is an organic compound with the molecular formula C12H17NO2. It is characterized by the presence of a cyano group, a cyclohexenyl ring, and a butyrate ester. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-cyano-2-(cyclohex-1-enyl)butyrate typically involves the reaction of cyclohexenone with a suitable cyano-containing reagent under controlled conditions. One common method involves the use of a base-catalyzed Michael addition reaction, where cyclohexenone reacts with a cyanoacetate ester in the presence of a base such as sodium ethoxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyano-2-(cyclohex-1-enyl)butyrate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-cyano-2-(cyclohex-1-enyl)butyrate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 2-cyano-2-(cyclohex-1-enyl)butyrate involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. These interactions can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-cyano-2-(cyclohex-1-enyl)butyrate is unique due to the presence of the cyclohexenyl ring, which imparts distinct chemical and physical properties.

Properties

CAS No.

84714-19-2

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

methyl 2-cyano-2-(cyclohexen-1-yl)butanoate

InChI

InChI=1S/C12H17NO2/c1-3-12(9-13,11(14)15-2)10-7-5-4-6-8-10/h7H,3-6,8H2,1-2H3

InChI Key

KGBFLLOSBDSYPN-UHFFFAOYSA-N

Canonical SMILES

CCC(C#N)(C1=CCCCC1)C(=O)OC

Origin of Product

United States

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